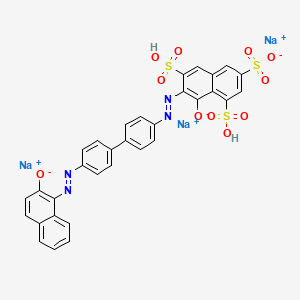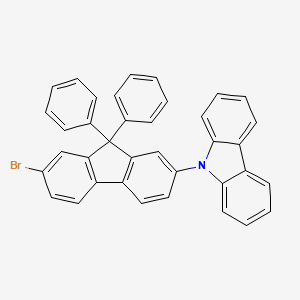
9-(7-Bromo-9,9-diphenyl-9H-fluoren-2-yl)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(7-Bromo-9,9-diphenyl-9H-fluoren-2-yl)-9H-carbazole: is a complex organic compound with the molecular formula C37H24BrN and a molecular weight of 562.50 g/mol . This compound is a derivative of carbazole and fluorenyl groups, which are known for their significant roles in organic electronics and photonics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(7-Bromo-9,9-diphenyl-9H-fluoren-2-yl)-9H-carbazole typically involves the bromination of 9,9-diphenylfluorene followed by a coupling reaction with carbazole. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The coupling reaction can be facilitated by palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of 9,9-diphenylfluorene derivatives.
Substitution: Formation of various substituted carbazole derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
- Employed in the development of photovoltaic materials for solar cells.
Biology:
- Investigated for its potential use in bioimaging and biosensing due to its fluorescent properties.
Medicine:
- Explored for its potential as a therapeutic agent in photodynamic therapy.
Industry:
Mechanism of Action
The mechanism of action of 9-(7-Bromo-9,9-diphenyl-9H-fluoren-2-yl)-9H-carbazole is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π interactions and hydrogen bonding. These interactions can influence the electronic properties of materials, making it useful in optoelectronic applications. The pathways involved include charge transport and energy transfer processes .
Comparison with Similar Compounds
- 9-(9,9-Diphenylfluoren-2-yl)carbazole
- 9-(7-Bromo-9,9-diphenylfluoren-2-yl)phenanthrene
- 9-(7-Bromo-9,9-diphenylfluoren-2-yl)anthracene
Uniqueness:
- The presence of the bromine atom in 9-(7-Bromo-9,9-diphenyl-9H-fluoren-2-yl)-9H-carbazole enhances its reactivity towards nucleophilic substitution reactions, making it a versatile intermediate for the synthesis of various functionalized derivatives.
- The combination of carbazole and fluorenyl groups imparts unique electronic properties, making it suitable for applications in organic electronics and photonics .
Properties
Molecular Formula |
C37H24BrN |
|---|---|
Molecular Weight |
562.5 g/mol |
IUPAC Name |
9-(7-bromo-9,9-diphenylfluoren-2-yl)carbazole |
InChI |
InChI=1S/C37H24BrN/c38-27-19-21-29-30-22-20-28(39-35-17-9-7-15-31(35)32-16-8-10-18-36(32)39)24-34(30)37(33(29)23-27,25-11-3-1-4-12-25)26-13-5-2-6-14-26/h1-24H |
InChI Key |
AKXQSJCSSULDAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)N4C5=CC=CC=C5C6=CC=CC=C64)C7=C2C=C(C=C7)Br)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


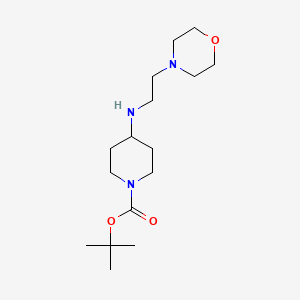
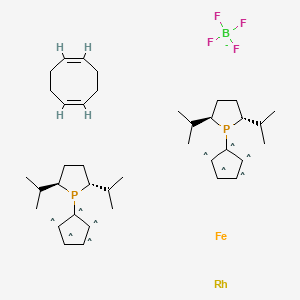
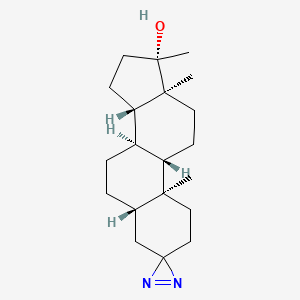
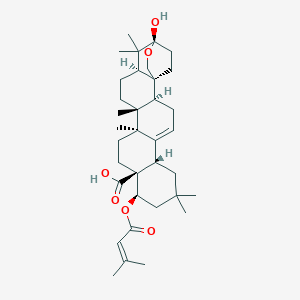

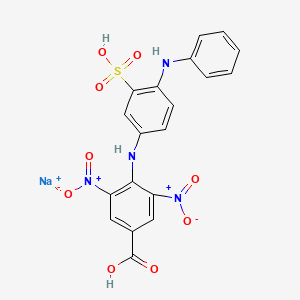
![(1R,3aR,5aR,5bR,7aR,9S,10R,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-9,10-diol](/img/structure/B1494970.png)
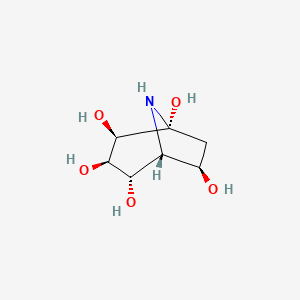
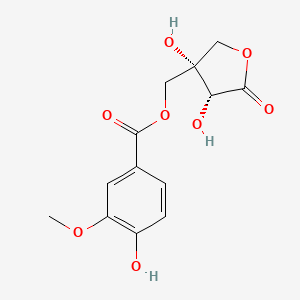
![10-phenyl-2'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B1494979.png)
![9-Phenyl-3,6-bis[4-(1-phenylbenzimidazol-2-yl)phenyl]carbazole](/img/structure/B1494983.png)
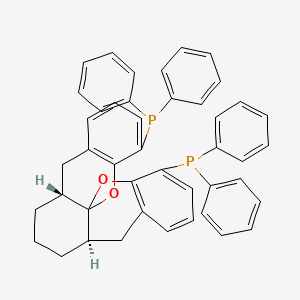
![[(2Z,9Z)-4-Hydroxy-2,5,5,9-tetramethylcycloundeca-2,9-dien-1-yl] 4-hydroxybenzoate](/img/structure/B1494991.png)
